(3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-4-1-2-6-3-4;;/h4,6H,1-3,5H2;2*1H/t4-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPNCMOUEXEGBL-RZFWHQLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542330 | |

| Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116183-81-4 | |

| Record name | (3R)-Pyrrolidin-3-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-(-)-3-Aminopyrrolidine Dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-(-)-3-Aminopyrrolidine Dihydrochloride is a chiral heterocyclic amine of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, stereochemically defined structure makes it a valuable building block for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its role in the development of targeted therapeutics, including its influence on key cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is the dihydrochloride salt of the (R)-enantiomer of 3-aminopyrrolidine. The presence of two hydrochloride moieties enhances its stability and water solubility. Below is a summary of its key chemical and physical properties, along with those of its enantiomer and the racemic mixture for comparison.

| Property | This compound | (3S)-(+)-3-Aminopyrrolidine Dihydrochloride | 3-Aminopyrrolidine Dihydrochloride (Racemate) |

| CAS Number | 116183-81-4 | 116183-83-6 | 103831-11-4 |

| Molecular Formula | C₄H₁₀N₂ · 2HCl | C₄H₁₀N₂ · 2HCl | C₄H₁₀N₂ · 2HCl |

| Molecular Weight | 159.06 g/mol | 159.06 g/mol | 159.06 g/mol |

| Appearance | White to off-white crystalline powder | White to light yellow powder/crystal | Off-white to cream colored crystalline powder |

| Melting Point | >300 °C (lit.) | 283 °C | >300 °C (lit.) |

| Specific Rotation [α] | Not available (for dihydrochloride salt) | +0.9 to +1.3° (c=10, H₂O) | Not applicable |

| pKa (of free amine) | ~9.94 (Predicted) | ~9.94 (Predicted) | ~9.94 (Predicted) |

| Solubility | Soluble in water. Hygroscopic. | Soluble in water. Hygroscopic. | Soluble in water. Hygroscopic. |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable deuterated solvent such as D₂O, the proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The protons on the carbon bearing the amino group (C3) and the adjacent methylene protons (C2 and C4) would likely appear as distinct signals. The protons on the nitrogen atoms will exchange with the deuterium in D₂O and may not be visible.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would be expected to display signals for the three unique carbon atoms of the pyrrolidine ring. The chemical shifts would be influenced by the presence of the amino and ammonium groups.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by broad absorption bands in the region of 2400-3000 cm⁻¹, typical for the N-H stretching vibrations of the ammonium groups. C-H stretching vibrations of the methylene groups would appear around 2850-2960 cm⁻¹. N-H bending vibrations would be expected in the 1500-1600 cm⁻¹ region.

Experimental Protocols

The enantioselective synthesis of (3R)-(-)-3-aminopyrrolidine derivatives often starts from chiral precursors. A common strategy involves the use of protected forms of 3-hydroxypyrrolidine, followed by conversion of the hydroxyl group to an amino group with inversion of stereochemistry. Below is a representative experimental protocol adapted from patent literature for the synthesis of a key intermediate, tert-butyl (R)-3-amino-pyrrolidine-1-carboxylate, which can be subsequently deprotected to yield (3R)-(-)-3-aminopyrrolidine.

Experimental Workflow: Synthesis of (3R)-(-)-3-Aminopyrrolidine Precursor

An In-depth Technical Guide to (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

Abstract: This document provides a comprehensive technical overview of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a pivotal chiral building block in modern drug discovery and development. It details the molecule's structure, physicochemical and spectroscopic properties, and established synthesis protocols. Furthermore, this guide explores its significant applications as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including novel antibiotics and chemokine receptor antagonists. Experimental workflows and relevant biological pathways are illustrated to provide a thorough resource for researchers, chemists, and professionals in the pharmaceutical industry.

Molecular Structure and Physicochemical Properties

This compound is the dihydrochloride salt of the (R)-enantiomer of 3-Aminopyrrolidine. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous biologically active compounds. The specific stereochemistry at the C-3 position is crucial for the targeted pharmacological activity in many of its derivatives. As a dihydrochloride salt, the compound exhibits enhanced stability and solubility in polar solvents, making it convenient for handling and use in various synthetic applications.[1]

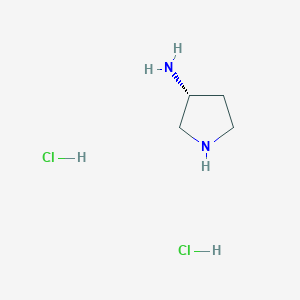

Molecular Diagram

The fundamental structure consists of a pyrrolidine ring with an amino group at the third carbon, with the R-configuration. The dihydrochloride form indicates that both the secondary amine within the ring and the primary exocyclic amine are protonated.

Caption: 2D representation of (3R)-3-Aminopyrrolidine Dihydrochloride structure.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below. Data for the more general, racemic 3-Aminopyrrolidine Dihydrochloride is also included for comparison where specific enantiomer data is not available.

| Property | Value | Reference |

| IUPAC Name | (3R)-pyrrolidin-3-amine;dihydrochloride | |

| CAS Number | 116183-81-4 | [2] |

| Molecular Formula | C₄H₁₀N₂ · 2HCl (or C₄H₁₂Cl₂N₂) | [3][4][5][6] |

| Molecular Weight | 159.06 g/mol | [3][4][5][6] |

| Appearance | White to off-white or cream-colored crystalline powder | [1][7] |

| Melting Point | >300 °C (lit.) | [4][6][7][8] |

| Solubility | Appreciable solubility in polar solvents like water and ethanol. | [1] |

| Chirality | (R) | [2] |

| InChI Key | NJPNCMOUEXEGBL-UHFFFAOYSA-N (for racemic) | [3][4][6] |

| Canonical SMILES | C1C(N)CNC1.Cl.Cl | [1] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

| Data Type | Description |

| ¹H NMR | Proton NMR spectra are available for the racemic compound, which can be used as a reference for structural confirmation. Specific spectra can be found in chemical databases.[9] |

| ¹³C NMR | Carbon NMR provides information on the carbon skeleton of the molecule. |

| Mass Spec | Mass spectrometry data for the parent compound, 3-Aminopyrrolidine, shows a top peak at m/z 43.[10] |

| IR | Infrared spectroscopy can confirm the presence of key functional groups such as N-H and C-H bonds. |

Experimental Protocols: Synthesis

The synthesis of enantiomerically pure this compound is a key process for its application in chiral drug manufacturing. One notable method involves a multi-step synthesis starting from trans-4-hydroxyl-L-proline, which leverages a chiral pool approach to establish the desired stereocenter.

Synthesis from trans-4-hydroxyl-L-proline

This synthetic route involves decarboxylation, protection of the amine, sulfonation of the hydroxyl group, nucleophilic substitution with azide (which inverts the stereocenter), and subsequent reduction and deprotection.[11]

Detailed Steps: [11]

-

Decarboxylation: trans-4-hydroxyl-L-proline is heated (140-160°C) in a suitable solvent to induce decarboxylation, yielding (R)-3-hydroxypyrrolidine.

-

N-Boc Protection: The secondary amine of (R)-3-hydroxypyrrolidine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane.

-

Hydroxyl Sulfonylation: The hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base.

-

Azidation (Sₙ2 Reaction): The sulfonated intermediate is reacted with an azide source, such as sodium azide. This bimolecular nucleophilic substitution (Sₙ2) reaction proceeds with an inversion of configuration at the carbon center, converting the (R)-hydroxyl precursor to an (S)-azido derivative.

-

Reduction and Deprotection: The azide group is reduced to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or through catalytic hydrogenation. Finally, the N-Boc protecting group is removed under acidic conditions, typically using concentrated hydrochloric acid, which also forms the final dihydrochloride salt.

Synthesis Workflow Diagram

Caption: Synthesis workflow for (S)-3-Aminopyrrolidine Dihydrochloride.

Note: The referenced patent describes the synthesis of the (S)-enantiomer. The synthesis of the (R)-enantiomer would start from D-proline derivatives or use a different synthetic strategy.

Applications in Drug Development

(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates for synthesizing chiral drugs. Their rigid structure and stereochemistry are often key to achieving high-potency and selective binding to biological targets.[12]

| Therapeutic Area / Drug Class | Example(s) / Target | Role of the Pyrrolidine Moiety |

| Quinolone Antibiotics | Tosufloxacin, Clinafloxacin | The aminopyrrolidine moiety is often incorporated at the C-7 position of the quinolone core, influencing antibacterial spectrum and potency.[7][12][13] |

| DPP-4 Inhibitors | Alogliptin | Used in the synthesis of Alogliptin, a drug for type 2 diabetes. The aminopiperidine analogue is a key component.[14] |

| CCR2 Antagonists | Investigational compounds for inflammatory diseases | The aminopyrrolidine scaffold serves as a core structure for building potent antagonists of the CC chemokine receptor 2 (CCR2).[15] |

| Chemical Synthesis | Preparation of palladium and platinum complexes | Used as a ligand in the preparation of metal complexes studied for potential antiproliferative activity.[7] |

Biological Relevance & Signaling Pathways

The use of (3R)-(-)-3-Aminopyrrolidine derivatives as C-C chemokine receptor 2 (CCR2) antagonists highlights its importance in modulating inflammatory responses.[15] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a critical role in recruiting monocytes to sites of inflammation. This pathway is implicated in various diseases, including atherosclerosis, multiple sclerosis, and diabetic nephropathy. Antagonists block this interaction, representing a promising therapeutic strategy.

CCR2 Signaling Pathway and Point of Inhibition

Caption: CCR2 signaling pathway and the inhibitory action of antagonists.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory setting.

| Hazard Information | Details |

| GHS Pictogram | Warning |

| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 (Avoid breathing dust, wash hands, wear protective gear, specific first aid measures).[4][6] |

| Personal Protective | Recommended PPE includes gloves, eye shields, and a dust mask (e.g., N95).[4][6] |

| Storage | Store under an inert atmosphere at room temperature.[1][7] The compound is noted to be hygroscopic.[1][7] |

Conclusion

This compound stands out as a high-value chiral intermediate in the pharmaceutical industry. Its stereodefined structure is integral to the development of potent and selective drugs, particularly in the areas of infectious and inflammatory diseases. A deep understanding of its properties, synthesis, and biological applications is essential for chemists and researchers aiming to leverage this versatile building block for the creation of next-generation therapeutics. The continued exploration of new synthetic routes and applications will further solidify its role in medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 116183-81-4 [chemicalbook.com]

- 3. 3-Aminopyrrolidine dihydrochloride | C4H12Cl2N2 | CID 16212596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]

- 5. SDS of (3S)-(+)-3-Aminopyrrolidine dihydrochloride, Safety Data Sheets, CAS 116183-83-6 - chemBlink [ww.chemblink.com]

- 6. 3-Aminopyrrolidine 98 103831-11-4 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. 3-Aminopyrrolidine dihydrochloride(103831-11-4) 1H NMR spectrum [chemicalbook.com]

- 10. 3-Aminopyrrolidine | C4H10N2 | CID 164401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. (R)-3-Piperidinamine dihydrochloride | 334618-23-4 [chemicalbook.com]

- 15. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity of the final drug molecule. This guide provides a detailed overview of the primary synthetic pathways to this valuable intermediate, focusing on methodologies that ensure high enantiomeric purity. The information presented is collated from various scientific sources, offering a comprehensive resource for researchers in organic synthesis and drug development.

Core Synthesis Pathways

Two principal and well-documented chiral starting materials for the synthesis of this compound are L-aspartic acid and trans-4-hydroxy-L-proline. Both routes leverage the inherent chirality of these natural amino acids to establish the desired stereocenter at the C3 position of the pyrrolidine ring.

Pathway 1: Synthesis from L-Aspartic Acid

This pathway transforms L-aspartic acid into the target molecule through a series of key steps including anhydride formation, cyclization, and reduction. A notable variation of this route employs a chemo-enzymatic method starting from N-protected D-asparagine esters, which yields the desired (R)-enantiomer after cyclization, deprotection, and reduction.

Experimental Protocol: Synthesis from Diethyl L-Aspartate

A specific method reported involves the following sequence:

-

Mesylation: Diethyl L-aspartate is treated with methanesulfonyl chloride in the presence of triethylamine in dichloromethane. The reaction is stirred for 2 hours at 20-40°C. After completion, the mixture is cooled, and water is added. The organic phase is washed with 2M hydrochloric acid and 10% sodium hydrogen carbonate solution, then concentrated under reduced pressure.

-

Reduction: The resulting ethyl methanesulfonylaminosuccinate is dissolved in absolute ethanol, and sodium borohydride is slowly added. The mixture is stirred for 2 hours at 15-30°C. Following the reaction, water is added dropwise, the mixture is filtered, and the filtrate is concentrated to yield 2-methanesulfonylamino-1,4-butanediol.

-

Further Transformation: The diol is then subjected to further reactions (details not fully available in the provided sources) to yield 3-aminopyrrolidine, which is then converted to its dihydrochloride salt.

Quantitative Data Summary: L-Aspartic Acid Pathway

| Step | Product | Yield | Purity | Enantiomeric Excess (ee) |

| 1. Mesylation | Ethyl methanesulfonylaminosuccinate | 94.2% | 96.6% | Not Reported |

| 2. Reduction | 2-Methanesulfonylamino-1,4-butanediol | 97.7% | 97.8% | Not Reported |

Note: Data for the final steps to this compound were not available in the provided search results.

Logical Workflow: L-Aspartic Acid Pathway

Caption: Synthesis pathway of this compound from L-Aspartic Acid.

Pathway 2: Synthesis from trans-4-hydroxy-L-proline

This elegant pathway takes advantage of a stereospecific SN2 reaction to invert the configuration at the C4 position of the proline ring, which becomes the C3 position of the target molecule. This route is often favored for its high stereochemical control.

Experimental Protocol: Synthesis from trans-4-hydroxy-L-proline

-

Decarboxylation: trans-4-hydroxy-L-proline is decarboxylated in a suitable solvent such as methanol, ethanol, or cyclohexanol, in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.

-

N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is N-protected using di-tert-butyl dicarbonate ((Boc)2O) and the hydroxyl group is subsequently sulfonylated (e.g., with methanesulfonyl chloride) in a solvent like dichloromethane. An organic base such as triethylamine is used as an acid scavenger. The reaction is typically carried out at a temperature between -10°C and 20°C.

-

Azide Substitution (SN2 Inversion): The sulfonylated intermediate undergoes a bimolecular nucleophilic substitution (SN2) reaction with an azide reagent (e.g., sodium azide). This step proceeds with inversion of configuration, yielding (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine.

-

Reduction and Deprotection: The azide group is reduced to an amino group using a reducing agent like triphenylphosphine. Subsequently, the N-Boc protecting group is removed with concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride, which is the enantiomer of the target compound. To obtain the (3R) enantiomer, one would start with the corresponding enantiomer of hydroxyproline. A patent also describes a process where benzyl (S)-3-methanesulphonyloxy-pyrrolidine-1-carboxylate is reacted with ammonia at high temperature and pressure.[1]

Quantitative Data Summary: trans-4-hydroxy-L-proline Pathway

| Step | Product | Yield | Purity | Enantiomeric Excess (ee) |

| 1. Decarboxylation | (R)-3-Hydroxypyrrolidine hydrochloride | High | Not Reported | Not Reported |

| 2. Protection & Sulfonylation | N-Boc-(R)-3-sulfonyloxypyrrolidine | Good | Not Reported | Not Reported |

| 3. Azide Substitution | (S)-1-Boc-3-azidopyrrolidine | Good | Not Reported | >99% (inferred from final product) |

| 4. Reduction & Deprotection | (S)-3-Aminopyrrolidine Dihydrochloride | High | High | >99% |

| Alternative Amination | Benzyl (R)-3-amino-pyrrolidine-1-carboxylate | Not specified | Pale yellow oil | 97% |

Logical Workflow: trans-4-hydroxy-L-proline Pathway

Caption: Synthesis pathway of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-hydroxy-L-proline.

Conclusion

The synthesis of enantiomerically pure this compound is achievable through well-established synthetic routes starting from readily available chiral precursors. The choice between the L-aspartic acid and trans-4-hydroxy-L-proline pathways may depend on factors such as reagent availability, cost, and the desired scale of the synthesis. The trans-4-hydroxy-L-proline route, with its key SN2 inversion step, generally offers excellent stereocontrol, which is often a critical consideration in pharmaceutical synthesis. This guide provides the foundational knowledge for researchers to select and optimize a suitable synthesis strategy for their specific needs.

References

Technical Guide: The Role of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Core Scaffold in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3R)-(-)-3-Aminopyrrolidine dihydrochloride is not an active pharmaceutical ingredient with an intrinsic mechanism of action. Instead, it is a crucial chiral building block and a foundational scaffold for a significant class of therapeutic agents: the Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2] These drugs, known as "gliptins," are orally administered medications for the management of type 2 diabetes mellitus.[3][4] This guide elucidates the mechanism of action of DPP-4 inhibitors, highlighting the structural and functional importance of the (3R)-3-aminopyrrolidine moiety in their therapeutic effect.

The Incretin Pathway and the Role of DPP-4

The human body regulates glucose homeostasis through a complex interplay of hormones. Key among these are the incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] These hormones are released from the gut in response to food intake and exert several beneficial effects:

-

They stimulate the pancreatic beta-cells to release insulin in a glucose-dependent manner.[5][7]

-

They suppress the pancreatic alpha-cells from releasing glucagon, which in turn reduces hepatic glucose production.[3][7]

The physiological activity of GLP-1 and GIP is short-lived, as they are rapidly inactivated by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[6][8] DPP-4 is a serine protease that cleaves the N-terminal dipeptides from these hormones, rendering them inactive.[9][10] In patients with type 2 diabetes, the incretin effect is often impaired.[5]

Mechanism of Action: DPP-4 Inhibition

DPP-4 inhibitors are a class of oral hypoglycemics that function by blocking the DPP-4 enzyme.[11] By competitively and reversibly binding to the DPP-4 active site, these inhibitors prevent the degradation of incretin hormones.[7] This action increases the circulating levels of active GLP-1 and GIP by two- to three-fold, thereby enhancing their natural glucose-lowering effects.[7][8]

The key therapeutic outcomes of DPP-4 inhibition include:

-

Enhanced Glucose-Dependent Insulin Secretion: Higher levels of active incretins lead to more robust insulin release when blood glucose is elevated.[4]

-

Suppressed Glucagon Secretion: The reduction in glucagon helps to lower both fasting and post-meal glucose concentrations.[7]

-

Low Risk of Hypoglycemia: Because the incretin effect is glucose-dependent, the risk of hypoglycemia is minimal when DPP-4 inhibitors are used as monotherapy.[7][11]

Signaling Pathway Diagram

The following diagram illustrates the incretin signaling pathway and the point of intervention for DPP-4 inhibitors.

The (3R)-3-Aminopyrrolidine Scaffold: A Key to Potency

The (3R)-3-aminopyrrolidine structure is a privileged scaffold in the design of DPP-4 inhibitors. Its stereochemistry and the primary amine group are critical for high-affinity binding to the DPP-4 enzyme's active site. This moiety often serves to mimic the N-terminal portion of the natural substrates (GLP-1/GIP), anchoring the inhibitor within the catalytic pocket. The development of various gliptins has involved modifying other parts of the molecule to enhance selectivity and improve pharmacokinetic properties, while retaining this core aminopyrrolidine structure.[1][12]

Quantitative Data: Inhibitory Potency

The efficacy of DPP-4 inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the DPP-4 enzyme activity. Lower IC50 values indicate higher potency. The table below presents representative IC50 values for DPP-4 inhibitors, many of which utilize an aminopyrrolidine or structurally related scaffold.

| Compound Class / Example | Target | IC50 Value (nM) | Reference |

| β-amino amides (Triazolopiperazine) | DPP-4 | 2 | [12] |

| Aminocoumarin Derivative | DPP-4 | 3160 (3.16 µM) | [12] |

| Pyrazolo[3,4-d]pyrimidinone | DPP-4 | 1060 (1.06 µM) | [12] |

| 1,2,3-triazole-5-carboximidamide | DPP-4 | 6570 (6.57 µM) | [12] |

| (3S,4S)-4-aminopyrrolidine-3-ol | BACE1 | 50 (0.05 µM) | [13] |

Note: Data is compiled from various sources to illustrate the range of potencies achieved with different chemical scaffolds targeting proteases. The BACE1 inhibitor is included to show the versatility of the aminopyrrolidine scaffold in targeting other enzymes.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

Determining the IC50 of a potential DPP-4 inhibitor is a standard preclinical experiment. A common method is a fluorometric assay that measures the enzymatic activity of DPP-4.

Objective: To determine the concentration of a test compound (inhibitor) required to inhibit 50% of the activity of recombinant human DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: H-Gly-Pro-AMC (7-amino-4-methylcoumarin)[14]

-

Assay Buffer: Tris-HCl (pH 8.0)[14]

-

Test compounds (e.g., derivatives of 3-aminopyrrolidine) dissolved in DMSO

-

Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin)

-

96-well microplate (black, for fluorescence)

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Methodology:

-

Reagent Preparation:

-

Prepare a working solution of DPP-4 enzyme in assay buffer.

-

Prepare a working solution of the H-Gly-Pro-AMC substrate in assay buffer.[14]

-

Prepare a serial dilution of the test compounds and the positive control in the appropriate solvent (e.g., DMSO), followed by dilution in assay buffer.

-

-

Assay Setup (in a 96-well plate):

-

100% Activity Wells (Control): Add assay buffer, diluted DPP-4 enzyme, and solvent (without inhibitor).

-

Background Wells: Add assay buffer and solvent only (no enzyme).

-

Inhibitor Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted test compounds.

-

Positive Control Wells: Add assay buffer, diluted DPP-4 enzyme, and the serially diluted positive control inhibitor.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the H-Gly-Pro-AMC substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity every 30-60 seconds for 20-30 minutes at 37°C.[14] The cleavage of the substrate by DPP-4 releases the fluorescent AMC molecule.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

-

Normalize the data by setting the average rate of the "100% Activity Wells" to 100% and the background rate to 0%.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the DPP-4 inhibitor screening assay.

Conclusion

This compound is a paramount example of a chiral building block that has enabled the successful development of a major class of therapeutic drugs. While it does not possess a mechanism of action in isolation, its incorporation as a core scaffold in DPP-4 inhibitors is fundamental to their ability to bind and inhibit the DPP-4 enzyme. The resulting enhancement of the incretin pathway provides a powerful and well-tolerated mechanism for improving glycemic control in patients with type 2 diabetes. Understanding the interplay between this key structural motif and its biological target continues to guide the design of next-generation enzyme inhibitors.

References

- 1. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 6. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Frontiers | Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes [frontiersin.org]

- 9. academic.oup.com [academic.oup.com]

- 10. medpagetoday.com [medpagetoday.com]

- 11. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]

- 12. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPP4 inhibitory assay and kinetic analysis [bio-protocol.org]

- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

An In-depth Technical Guide to the Solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and factors influencing the solubility of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to this compound

This compound is a chiral building block widely utilized in the synthesis of various pharmaceutical compounds, particularly as an intermediate in the creation of enzyme inhibitors and agents targeting the central nervous system.[1] Its physicochemical properties, especially solubility, are critical parameters that influence its handling, reaction kinetics, and formulation in drug discovery and development processes.[2] The presence of two hydrochloride groups significantly enhances its polarity, which in turn dictates its solubility in various solvents.[1]

Solubility Data

Quantitative public domain data on the solubility of this compound is sparse. However, qualitative descriptions from various chemical suppliers and databases provide a general understanding of its solubility profile. The compound is consistently reported to be soluble in polar solvents, particularly water.

Table 1: Qualitative Solubility of this compound

| Solvent | Reported Solubility | Remarks |

| Water | Soluble, "almost transparency", "very faint turbidity" | The dihydrochloride salt structure contributes to high aqueous solubility.[1][3][4][5] |

| Ethanol | Appreciable solubility | As a polar protic solvent, ethanol is expected to dissolve this polar salt.[1] |

| Dichloromethane | Partially soluble | A less polar organic solvent, showing limited solvating power for the ionic compound.[6] |

| Methanol | Partially soluble | Similar to ethanol, but with some sources indicating only partial solubility.[6] |

| Isopropyl Alcohol | Partially soluble | Another polar protic solvent with reported partial solubility.[6] |

| Diethyl Ether | Insoluble (inferred) | Non-polar solvents are generally poor solvents for highly polar salts. |

| Dimethyl Sulfoxide (DMSO) | Soluble (inferred) | A highly polar aprotic solvent, commonly used for initial solubilization of drug candidates.[7][8] |

It is important to note that terms like "partially soluble" and "very faint turbidity" are qualitative and can vary between different sources and batches of the compound. For precise applications, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization.[2] Several standardized methods are employed in the pharmaceutical industry to obtain both kinetic and thermodynamic solubility data.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7][9]

Protocol: Shake-Flask Method

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[9]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][9]

-

Purity Check: The purity of the starting material and the solid after the experiment should be confirmed to ensure no degradation or polymorphism has occurred.

Kinetic solubility assays are often used in the early stages of drug discovery for rapid screening of a large number of compounds.[2][8] These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when diluted into an aqueous buffer.[8]

Protocol: Nephelometric Assay

-

Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.

-

Serial Dilution: The stock solution is serially diluted in a microtiter plate.

-

Aqueous Dilution: An aqueous buffer is added to the DMSO solutions, and the plate is shaken.

-

Precipitation Measurement: The formation of precipitate is detected by measuring the scattering of a light beam (nephelometry) passing through each well.[2][10] The kinetic solubility is the concentration at which significant light scattering is first observed.

Factors Influencing Solubility

The solubility of this compound is governed by several intrinsic and extrinsic factors.

-

Compound Structure: The presence of the pyrrolidine ring, the amino group, and particularly the two hydrochloride moieties, makes the molecule highly polar and capable of forming strong interactions with polar solvents.[1]

-

Solvent Properties: Polar protic solvents like water and ethanol are effective at solvating the ions through hydrogen bonding and dipole-dipole interactions.

-

pH of the Solution: For a salt of a weak base and a strong acid, the pH of the aqueous solution will be acidic. The solubility is expected to be high across a wide pH range, but may decrease in highly basic conditions where the free amine could be generated, which is less polar than the salt form.

-

Temperature: Solubility is generally temperature-dependent, though specific data for this compound is not available. For most solids, solubility increases with temperature.

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being tested.

Visualizing Experimental and Conceptual Frameworks

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

Conclusion

References

- 1. Page loading... [wap.guidechem.com]

- 2. Solubility Test | AxisPharm [axispharm.com]

- 3. lookchem.com [lookchem.com]

- 4. fi.hsp-pharma.com [fi.hsp-pharma.com]

- 5. 116183-81-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. rheolution.com [rheolution.com]

Spectroscopic Data and Analysis of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R)-(-)-3-Aminopyrrolidine Dihydrochloride, a key chiral building block in pharmaceutical synthesis. The following sections detail its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy characteristics. This document also outlines detailed experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of this compound.

Mass Spectrometry

Mass spectrometry of this compound provides critical information about its molecular weight and fragmentation pattern, confirming the compound's identity.

Data Presentation:

| Property | Value | Source |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1] |

| Molecular Weight | 159.06 g/mol | [2] |

| Exact Mass | 158.0377538 Da | [1] |

| Mass Spectrum Data (m/z and Relative Intensity) | See Table 1.1 below |

Table 1.1: Mass Spectrum Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 87 | ~5 | [M+H]⁺ (free base) |

| 86 | ~10 | [M]⁺ (free base) |

| 70 | ~20 | [M-NH₂]⁺ |

| 57 | ~40 | [C₃H₅N]⁺ |

| 44 | 100 | [C₂H₆N]⁺ |

| 43 | ~95 | [C₂H₅N]⁺ |

Experimental Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or water.

-

Instrumentation: An electrospray ionization (ESI) mass spectrometer is typically used for the analysis of such polar, salt-like compounds.

-

Data Acquisition: The sample solution is introduced into the ESI source. The instrument is operated in positive ion mode. The mass-to-charge ratio (m/z) of the resulting ions is measured. Data is typically acquired over a mass range of m/z 50-200.

-

Data Interpretation: The peak with the highest m/z value corresponding to the molecular ion of the free base ([M+H]⁺ or [M]⁺) is identified. The fragmentation pattern is then analyzed to elucidate the structure of the compound. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) can be observed in fragments containing chloride.

Plausible Fragmentation Pathway:

The fragmentation of the 3-aminopyrrolidine free base (formed in the ion source) likely proceeds through the initial loss of the amino group, followed by the cleavage of the pyrrolidine ring, leading to the observed smaller fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact compound, the following tables present predicted chemical shifts based on known values for similar aminopyrrolidine structures and general principles of NMR spectroscopy.

Data Presentation:

Table 2.1: Predicted ¹H NMR Spectroscopic Data (D₂O, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 3.8 - 4.0 | m | - |

| H-2, H-5 (α to NH₂⁺) | 3.4 - 3.7 | m | - |

| H-2, H-5 (β to NH₂⁺) | 3.2 - 3.5 | m | - |

| H-4 | 2.2 - 2.5 | m | - |

| H-4' | 2.0 - 2.3 | m | - |

| -NH₃⁺ | 8.5 - 9.5 | br s | - |

| -NH₂⁺- | 10.0 - 11.0 | br s | - |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data (D₂O, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | 48 - 52 |

| C-2, C-5 | 45 - 50 |

| C-4 | 30 - 35 |

Experimental Protocol:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) or a deuterated solvent residual peak, is used for chemical shift calibration.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are recorded. For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

-

Data Interpretation: The chemical shifts (δ), splitting patterns (multiplicities), and coupling constants (J) of the proton signals are analyzed to assign them to the respective hydrogen atoms in the molecule. The chemical shifts of the carbon signals are used to identify the different carbon environments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The following table presents the expected IR absorption bands for this compound.

Data Presentation:

Table 3.1: Predicted FT-IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (from -NH₃⁺ and -NH₂⁺-) |

| 3000 - 2800 | Medium | C-H stretching (aliphatic) |

| ~2700 - 2400 | Medium, Broad | N-H stretching (ammonium salt) |

| 1600 - 1500 | Medium | N-H bending (asymmetric and symmetric) |

| 1470 - 1430 | Medium | C-H bending (scissoring) |

| Below 1000 | Medium-Weak | C-N stretching, and other fingerprint region vibrations |

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: A small amount of the solid sample is ground to a fine paste with a drop of Nujol (mineral oil). This paste is then spread between two salt plates (e.g., NaCl or KBr).

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the KBr pellet or salt plates with Nujol is recorded first. Then, the sample spectrum is recorded. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Data Interpretation: The absorption bands in the IR spectrum are assigned to specific functional groups and vibrational modes based on their characteristic frequencies, intensities, and shapes.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Methodological & Application

Synthesis of Novel Bioactive Compounds Utilizing (3R)-(-)-3-Aminopyrrolidine Dihydrochloride: Applications in Drug Discovery

(3R)-(-)-3-Aminopyrrolidine dihydrochloride and its enantiomer have emerged as versatile chiral building blocks in medicinal chemistry, enabling the synthesis of a diverse range of novel compounds with significant therapeutic potential. This potent scaffold is particularly prominent in the development of innovative Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes and in the creation of targeted kinase inhibitors for oncology. This document provides detailed application notes and experimental protocols for the synthesis of these important classes of molecules, aimed at researchers, scientists, and professionals in the field of drug development.

Application Note 1: Synthesis of Novel Tricyclic DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to increase the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The unique stereochemistry of (3R)-(-)-3-aminopyrrolidine is crucial for achieving high potency and selectivity for the DPP-4 active site.

This section details the synthesis of a novel tricyclic DPP-4 inhibitor, building upon a scaffold that incorporates the (3R)-(-)-3-aminopyrrolidine moiety. The synthetic strategy involves the coupling of a key tricyclic intermediate with a side chain derived from (3R)-(-)-3-aminopyrrolidine.

Quantitative Data Summary

The following table summarizes the inhibitory activity of synthesized compounds against DPP-4, with sitagliptin, a well-known DPP-4 inhibitor, as a reference.

| Compound ID | Description | DPP-4 IC50 (nM)[1] |

| Sitagliptin | Reference Compound | 22 ± 2 |

| 13 | Separated most active cis-isomer | 28 ± 1 |

| 24 | Bicyclic analogue | 100 ± 4 |

| 31 | 6,5-Bicyclic analogue | 94 ± 4 |

Experimental Protocol: Synthesis of a Key Tricyclic Intermediate and Final DPP-4 Inhibitor

This protocol is based on the synthesis of a novel tricyclic scaffold and its subsequent elaboration into a potent DPP-4 inhibitor.[1]

Step 1: Synthesis of the Bicyclic Lactam Intermediate

A detailed, multi-step synthesis is required to generate the initial bicyclic lactam. For the purpose of this protocol, we will start from a readily available, albeit advanced, intermediate as described in the source literature.

Step 2: Formation of the Tricyclic Core

-

To a solution of the bicyclic lactam in chloroform, add phosphorus oxychloride and pyridine.

-

The reaction is then treated with trifluoroacetamide hydrazide.

-

Finally, acidic workup with 2 M HCl affords the tricyclic triazole intermediate.

Step 3: Coupling with the (3R)-3-Aminopyrrolidine Moiety

-

The N-Boc protected (3R)-3-aminopyrrolidine is coupled to the tricyclic intermediate using standard peptide coupling reagents such as EDCI and HOBt in DMF.

-

The reaction is stirred overnight at room temperature.

Step 4: Final Deprotection

-

The Boc protecting group is removed from the aminopyrrolidine nitrogen using a solution of 4 N HCl in dioxane.

-

The final product is purified by chromatography to yield the desired tricyclic DPP-4 inhibitor.

Experimental Workflow for Tricyclic DPP-4 Inhibitor Synthesis

Caption: Synthetic workflow for the preparation of a novel tricyclic DPP-4 inhibitor.

Application Note 2: Synthesis of Dual Abl and PI3K Kinase Inhibitors

The (S)-enantiomer of 3-aminopyrrolidine serves as a valuable scaffold for the development of dual kinase inhibitors, which can offer advantages in cancer therapy by targeting multiple signaling pathways simultaneously. This application note describes the synthesis of a series of compounds that act as dual inhibitors of Abl and PI3K kinases, which are implicated in chronic myeloid leukemia (CML).[2]

Quantitative Data Summary

The following table presents the cytotoxic activity of representative synthesized compounds against the K562 leukemia cell line and their inhibitory activity against Abl and PI3K kinases.

| Compound ID | K562 Cytotoxicity (IC50, µM)[2] | Abl Kinase Inhibition (%) @ 10 µM[2] | PI3K Kinase Inhibition (%) @ 10 µM[2] |

| 5a | >50 | 15.2 | 28.7 |

| 5e | 12.5 | 25.6 | 35.1 |

| 5k | 8.9 | 30.1 | 42.3 |

| Imatinib | 0.5 | 95.7 (IC50 = 0.25 µM) | N/A |

Experimental Protocol: General Procedure for the Synthesis of (S)-3-Aminopyrrolidine-Based Kinase Inhibitors

This protocol outlines a general synthetic route to a series of dual Abl/PI3K inhibitors.

Step 1: Acylation of (S)-1-Boc-3-aminopyrrolidine

-

To a solution of (S)-1-Boc-3-aminopyrrolidine in a suitable solvent such as dichloromethane, add a substituted benzoyl chloride and a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction and purify the product by column chromatography to yield the acylated intermediate.

Step 2: Deprotection of the Pyrrolidine Nitrogen

-

Dissolve the acylated intermediate in a solution of 4 N HCl in dioxane or trifluoroacetic acid in dichloromethane.

-

Stir the reaction at room temperature until the Boc group is completely removed.

-

Evaporate the solvent to obtain the hydrochloride salt of the deprotected amine.

Step 3: N-Arylation of the Pyrrolidine

-

Combine the deprotected amine with a substituted aryl halide (e.g., a fluorinated pyridine or pyrimidine derivative) in a suitable solvent like DMF or DMSO.

-

Add a base such as diisopropylethylamine (DIPEA).

-

Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

After completion, cool the reaction, perform an aqueous workup, and purify the final product by column chromatography.

PI3K/Abl Signaling Pathway Inhibition

Caption: Dual inhibition of PI3K and Abl signaling pathways by novel compounds.

These application notes provide a framework for the synthesis of novel compounds using this compound and its enantiomer. Researchers can adapt these protocols to generate libraries of analogues for structure-activity relationship (SAR) studies, leading to the discovery of new and improved therapeutic agents. The inherent chirality and conformational rigidity of the 3-aminopyrrolidine scaffold continue to make it a valuable asset in modern drug discovery.

References

Experimental protocols for reactions involving (3R)-(-)-3-Aminopyrrolidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a chiral intermediate of significant interest in the pharmaceutical industry. Its stereospecific structure makes it a valuable building block for the synthesis of complex, biologically active molecules. These application notes provide an overview of its utility and detailed protocols for its application in the synthesis of key pharmaceutical agents.

Key Applications

(3R)-(-)-3-Aminopyrrolidine and its derivatives are crucial intermediates in the synthesis of various chiral drugs.[1] The primary applications include:

-

Quinolone Antibiotics: The pyrrolidine moiety is incorporated into the C-7 position of the quinolone core, influencing the antibacterial spectrum and potency. Examples of antibiotics synthesized using aminopyrrolidine derivatives include Tosufloxacin and other broad-spectrum agents.[1][2]

-

Varenicline Synthesis: This compound is a key starting material for the synthesis of Varenicline, a medication used for smoking cessation.

-

Novel Drug Scaffolds: It serves as a versatile scaffold in the discovery of novel drug candidates, such as dual inhibitors of Abl and PI3K for potential cancer therapy.

Experimental Protocols

I. Synthesis of (3S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline

This protocol details the synthesis of the (S)-enantiomer, which follows a similar strategic approach for the (R)-enantiomer, starting from the appropriate stereoisomer of 4-hydroxyproline. The synthesis involves a four-step reaction sequence starting from trans-4-hydroxyl-L-proline, including decarboxylation, N-Boc protection and sulfonylation, azidation with stereochemical inversion, and subsequent reduction and deprotection.[3]

Workflow Diagram:

Caption: Synthetic pathway for (S)-3-Aminopyrrolidine Dihydrochloride.

Protocol:

-

Decarboxylation: trans-4-hydroxyl-L-proline is dissolved in a suitable solvent and heated in the presence of a catalyst to yield (R)-3-hydroxypyrrolidine hydrochloride.[3]

-

N-Boc Protection and Sulfonylation: The resulting (R)-3-hydroxypyrrolidine hydrochloride is protected with a tert-butoxycarbonyl (Boc) group. The hydroxyl group is then sulfonylated to create a good leaving group.[3]

-

Azidation: The sulfonylated intermediate undergoes an SN2 reaction with sodium azide. This step proceeds with an inversion of stereochemistry, yielding the (S)-azide derivative.[3]

-

Reduction and Deprotection: The azide group is reduced to an amine, and the N-Boc protecting group is removed using concentrated hydrochloric acid to afford the final product, (S)-3-aminopyrrolidine dihydrochloride.[3]

Quantitative Data:

| Step | Product | Molar Amount of Reagent (relative to starting material) | Reaction Temperature (°C) | Yield |

| N-Boc Protection | (R)-1-Boc-3-hydroxypyrrolidine | (Boc)2O: 1-1.5 times | 0-10 | High |

| Sulfonylation | (R)-1-Boc-3-(methylsulfonyloxy)pyrrolidine | Methanesulfonyl chloride: 1-1.5 times | 0-10 | High |

| Azidation | (S)-1-Boc-3-azidopyrrolidine | Sodium azide: 1.5-3 times | 50-100 | High |

Note: Specific yields for each step are generally high but can vary based on reaction scale and purification methods.

II. Synthesis of Varenicline

This compound is a precursor to a key intermediate in the synthesis of Varenicline. The following protocol outlines the key steps in the synthesis of Varenicline.

Workflow Diagram:

Caption: Key stages in the synthesis of Varenicline.

Protocol:

-

Formation of the Dinitro Intermediate: A protected form of (3R)-3-aminopyrrolidine is reacted with a suitable aromatic precursor, which is subsequently nitrated to produce a dinitro compound. For example, 1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone can be reacted with fuming nitric acid in concentrated sulfuric acid and methylene chloride at 0°C.[4][5]

-

Reduction to Diamine: The dinitro compound is then reduced to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas pressure in a solvent like methanol at 30-40°C.[6]

-

Cyclization: The resulting diamine undergoes cyclization to form the core structure of Varenicline.

-

Deprotection: Any protecting groups on the pyrrolidine nitrogen are removed.

-

Salt Formation: The Varenicline free base is then reacted with tartaric acid in a solvent such as methanol to form the stable tartrate salt.[4][5]

Quantitative Data for a Varenicline Synthesis Example:

| Step | Starting Material | Product | Purity (by HPLC) | Yield |

| Nitration | 1-(10-aza-tricyclo[6.3.1.02.7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone | 1-(4,5-Dinitro...)-2,2,2-trifluoro-ethanone | 99.33% | 66 g (from 65 g starting material) |

| Deprotection & Purification | Crude Varenicline | Varenicline Free Base | 99.8% | 60 g |

| Salt Formation | Varenicline Free Base (50 g) | Varenicline Tartrate | 99.9% | 82 g |

III. Synthesis of Quinolone Antibiotics

This compound is introduced at the C-7 position of the fluoroquinolone core via nucleophilic aromatic substitution.

General Protocol:

-

Reaction Setup: The fluoroquinolone core with a suitable leaving group (e.g., fluorine or chlorine) at the C-7 position is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Amine: this compound is added to the reaction mixture, often in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the hydrochloride and facilitate the reaction.

-

Heating: The reaction mixture is heated to promote the nucleophilic substitution. Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup and Purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography or recrystallization.

Logical Relationship Diagram:

Caption: General workflow for the synthesis of C-7 aminopyrrolidinyl quinolones.

Conclusion

This compound is a cornerstone for the stereoselective synthesis of numerous pharmaceuticals. The protocols provided herein offer a framework for its application in key synthetic transformations. Researchers should optimize these protocols based on their specific substrates and desired outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]

- 4. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 5. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 6. US20230285407A1 - Vareniciline compound and process of manufacture thereof - Google Patents [patents.google.com]

Application Notes and Protocols: (3R)-(-)-3-Aminopyrrolidine Dihydrochloride as a Ligand in Catalysis

For Researchers, Scientists, and Drug Development Professionals

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a valuable chiral building block in organic synthesis. Its inherent chirality and the presence of two nitrogen atoms make it an attractive scaffold for the development of chiral ligands and organocatalysts for asymmetric catalysis. While direct use of the dihydrochloride salt in catalysis is uncommon due to the protonated nature of the amines, its deprotected and N-functionalized derivatives serve as highly effective components of sophisticated catalyst systems. These catalysts are instrumental in controlling the stereochemical outcome of a variety of chemical transformations, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and other bioactive molecules.

This document provides a detailed overview of a representative application of a derivative of (3R)-(-)-3-aminopyrrolidine in asymmetric organocatalysis, specifically in the context of a Michael addition reaction. The protocols provided are based on established methodologies and serve as a practical guide for researchers.

Application: Asymmetric Michael Addition of Aldehydes to Nitroolefins

A key application of (3R)-3-aminopyrrolidine derivatives is in the field of organocatalysis, where they can be incorporated into bifunctional catalysts. For instance, an N-triflyl protected (3R)-3-aminopyrrolidine moiety can be coupled with another chiral scaffold, such as D-proline, to create a highly effective catalyst for the asymmetric Michael addition of aldehydes to nitroolefins. In this catalytic system, the pyrrolidine nitrogen acts as a Lewis base to activate the aldehyde via enamine formation, while the N-H group of the triflyl sulfonamide acts as a hydrogen bond donor to activate the nitroolefin and control the stereochemistry of the addition.

The following table summarizes the performance of a representative bifunctional organocatalyst incorporating a (3R)-3-(trifluoromethanesulfonamido)pyrrolidine moiety in the asymmetric Michael addition of isobutyraldehyde to various nitrostyrenes.

| Entry | Nitroolefin (Ar) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | C₆H₅ | Toluene | 72 | 95 | 95:5 | 98 |

| 2 | 4-NO₂C₆H₄ | Toluene | 48 | 98 | 96:4 | 99 |

| 3 | 4-ClC₆H₄ | Toluene | 72 | 92 | 94:6 | 97 |

| 4 | 4-MeOC₆H₄ | Toluene | 96 | 85 | 92:8 | 95 |

| 5 | 2-Naphthyl | Toluene | 96 | 88 | 93:7 | 96 |

Experimental Protocols

Synthesis of the Chiral Bifunctional Organocatalyst

This protocol describes the synthesis of a bifunctional organocatalyst from this compound and N-Boc-D-proline.

Materials:

-

This compound

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

N-Boc-D-proline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine:

-

Suspend this compound (1.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and add triethylamine (2.2 eq) dropwise.

-

To the resulting mixture, add a solution of trifluoromethanesulfonic anhydride (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product is then protected with a Boc group using standard procedures to yield (R)-1-Boc-3-(trifluoromethanesulfonamido)pyrrolidine.

-

-

Coupling and Deprotection:

-

To a solution of N-Boc-D-proline (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF, add a solution of the deprotected (R)-3-(trifluoromethanesulfonamido)pyrrolidine (obtained by treating the product from step 1 with TFA) (1.0 eq) in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

The final catalyst is obtained after the removal of the Boc protecting group using TFA in DCM.

-

General Protocol for the Asymmetric Michael Addition

Materials:

-

Chiral bifunctional organocatalyst (10 mol%)

-

Nitroolefin (1.0 eq)

-

Aldehyde (3.0 eq)

-

Toluene, anhydrous

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the nitroolefin (1.0 eq) in anhydrous toluene, add the chiral bifunctional organocatalyst (0.1 eq).

-

Add the aldehyde (3.0 eq) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for the time indicated in the data table, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired Michael adduct.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Visualizations

Below are diagrams created using the DOT language to illustrate the experimental workflow and the proposed catalytic cycle.

Caption: Experimental workflow for catalyst synthesis and application.

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Derivatization of (3R)-(-)-3-Aminopyrrolidine Dihydrochloride for Advanced Therapeutic Applications

(3R)-(-)-3-Aminopyrrolidine dihydrochloride is a versatile chiral building block pivotal in the development of novel therapeutic agents. Its inherent structural features, including a chiral center and a reactive secondary amine, make it an ideal scaffold for creating diverse libraries of compounds with specific biological activities. This document provides detailed application notes and experimental protocols for the derivatization of (3R)-(-)-3-aminopyrrolidine, focusing on its application in the synthesis of potent CCR2b antagonists and Aurora kinase inhibitors, two critical targets in oncology and inflammatory diseases.

Application Note 1: Synthesis of (R)-3-Aminopyrrolidine Derivatives as CCR2b Antagonists

Introduction: The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation and tumors.[1] Dysregulation of the CCL2-CCR2 signaling axis is implicated in various inflammatory diseases and cancer progression.[1] Antagonists of CCR2b, a major isoform of CCR2, represent a promising therapeutic strategy.[2] Derivatization of the (3R)-3-aminopyrrolidine scaffold has led to the discovery of highly potent and selective CCR2b antagonists.[2][3]

Mechanism of Action: (R)-3-aminopyrrolidine-based antagonists are designed to bind to the CCR2b receptor, a G protein-coupled receptor (GPCR), thereby blocking the downstream signaling cascade initiated by CCL2.[4][5] This inhibition prevents the recruitment of immune cells, reducing inflammation and potentially inhibiting tumor growth and metastasis.[1]

Signaling Pathway:

Caption: CCR2b signaling pathway and the inhibitory action of (R)-3-aminopyrrolidine derivatives.

Quantitative Data: CCR2b Antagonist Activity

| Compound ID | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) | Reference |

| 1 | 3.2 | 0.83 | 7.5 | [2] |

| 2 | 4330 | >10000 | >10000 | [3] |

| 3 | 15 | 2.8 | 21 | [3] |

Experimental Protocol: Synthesis of a Potent (R)-3-Aminopyrrolidine-based CCR2b Antagonist (Compound 1)

This protocol is a representative synthesis based on procedures described in the literature.[2]

Step 1: N-acylation of this compound

-

Suspend this compound (1.0 eq) in dichloromethane (DCM, 10 vol).

-

Add triethylamine (TEA, 2.2 eq) and stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (e.g., 4-chlorobenzoyl chloride, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Further Derivatization (Example: Urea Formation)

-

Dissolve the N-acylated aminopyrrolidine derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 vol).

-

Add the desired isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.1 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the final CCR2b antagonist.

Application Note 2: Development of (3R)-3-Aminopyrrolidine Derivatives as Aurora Kinase Inhibitors

Introduction: Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[6] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[6][7] The (3R)-3-aminopyrrolidine scaffold has been successfully utilized to develop potent and selective inhibitors of Aurora kinases.[8][9]

Mechanism of Action: These derivatives typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the Aurora kinase and preventing phosphorylation of its downstream substrates.[10][11] This inhibition disrupts mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells.[10][11]

Signaling Pathway:

Caption: Role of Aurora kinases in mitosis and their inhibition by (3R)-3-aminopyrrolidine derivatives in cancer cells.

Quantitative Data: Aurora Kinase Inhibitor Activity

| Compound ID | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |

| AT9283 | 3 | 3 | HCT116 | - | [12] |

| PF-03814735 | 5 | 0.8 | HCT-116 | - | [13] |

| SNS-314 | 9 | 31 | Various | 1.8 - 24.4 | [12] |

| Danusertib | 13 | 79 | Various | - | [11] |

| Alisertib | 1.2 | 396.5 | Various | - | [13] |

| R763 | 4 | 4.8 | Colo205 | 2 | [12] |

Experimental Protocol: Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor

This protocol is based on the synthesis of pyrimidine-based Aurora kinase inhibitors incorporating the (S)-3-aminopyrrolidine moiety.[8]

Step 1: Synthesis of the Pyrimidine Core

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) and triethylamine (1.5 eq) in THF (10 vol), add 3-amino-5-methylpyrazole (1.5 eq).

-

Heat the reaction mixture at 50 °C for 16 hours.

-

After cooling, quench the reaction with brine and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over magnesium sulfate, and concentrate to obtain the crude dichloropyrimidine intermediate.

Step 2: Nucleophilic Aromatic Substitution with (S)-3-Aminopyrrolidine

-

To a solution of the dichloropyrimidine intermediate (1.0 eq) and triethylamine (2.0 eq) in THF (10 vol), add tert-butyl (S)-3-aminopyrrolidine-1-carboxylate (1.2 eq) dropwise at -70 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6 hours.

-

Quench the reaction with brine and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Step 3: Final Derivatization

-

React the product from Step 2 with a suitable amine (e.g., 1-ethylpiperazine) in the presence of a base like triethylamine in a solvent such as 1-pentanol at elevated temperature (e.g., 120 °C).

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction, and purify the final product by column chromatography or recrystallization.

Experimental Workflow: Screening of a (3R)-3-Aminopyrrolidine Derivative Library

The following workflow outlines a general procedure for screening a library of derivatized (3R)-3-aminopyrrolidine compounds for kinase inhibitory activity.

Caption: General workflow for screening a library of (3R)-3-aminopyrrolidine derivatives for kinase inhibitor discovery.

Detailed Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.[14]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

-

Kinase Reaction Mixture: In a microplate, combine the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound at various concentrations.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (typically at its Km concentration for the specific kinase).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a predetermined period to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the reaction and add a detection reagent. The choice of detection reagent depends on the assay format (e.g., ADP-Glo™, TR-FRET, or fluorescence polarization).[15]

-

Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software.[14][16]

References

- 1. Role of the CCL2‐CCR2 signalling axis in cancer: Mechanisms and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3D-QSAR studies on CCR2B receptor antagonists: Insight into the structural requirements of (R)-3-aminopyrrolidine series of molecules based on CoMFA/CoMSIA models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rjlbpcs.com [rjlbpcs.com]

- 7. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]